![molecular formula C7H11N3 B1589671 4,6-Dimethylpyridine-2,3-diamine CAS No. 50850-16-3](/img/structure/B1589671.png)
4,6-Dimethylpyridine-2,3-diamine
Overview
Description
4,6-Dimethylpyridine-2,3-diamine is a chemical compound with the CAS Number: 50850-16-3 . It has a molecular weight of 137.18 and its IUPAC name is 4,6-dimethyl-2,3-pyridinediamine . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 4,6-dimethylpyridine-2,3-diamine involves the reaction of 4,6-dimethyl-3-nitropyridin-2-amine with hydrogen in the presence of palladium on activated carbon in ethanol at 20°C under a pressure of 760.051 Torr for 4 hours .
Molecular Structure Analysis
The InChI code for 4,6-Dimethylpyridine-2,3-diamine is 1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10) . The molecular structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
4,6-Dimethylpyridine-2,3-diamine has been used in the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile . The reaction of this compound with N-acylhydrazines gives two structural isomers .
Physical And Chemical Properties Analysis
4,6-Dimethylpyridine-2,3-diamine is a powder that is stored at room temperature . It has a molecular weight of 137.18 and its IUPAC name is 4,6-dimethyl-2,3-pyridinediamine .
Scientific Research Applications
Chemical Synthesis
“4,6-Dimethylpyridine-2,3-diamine” is used in the synthesis of various complex organic compounds. For instance, it has been utilized in the synthesis of 5,7-dimethyl-2-propyl-3H-imidazo[4,5-b]pyridine , where it reacts with n-butyric acid in polyphosphoric acid at high temperatures .
Biological Research
While specific biological applications for “4,6-Dimethylpyridine-2,3-diamine” are not detailed in the search results, compounds like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which may be synthesized using related compounds, have been studied for their biological significance .
Material Safety and Handling
In terms of safety and handling, detailed information such as Material Safety Data Sheets (MSDS) can be found for “4,6-Dimethylpyridine-2,3-diamine,” which is crucial for its use in research and development settings .
Safety and Hazards
Safety precautions for handling 4,6-Dimethylpyridine-2,3-diamine include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4,6-dimethylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVAOOMAVAGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452437 | |
Record name | 2,3-diamino-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyridine-2,3-diamine | |
CAS RN |
50850-16-3 | |
Record name | 2,3-diamino-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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